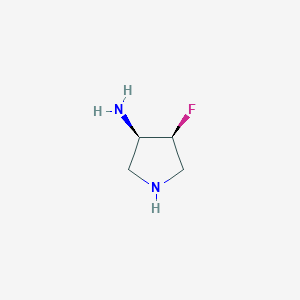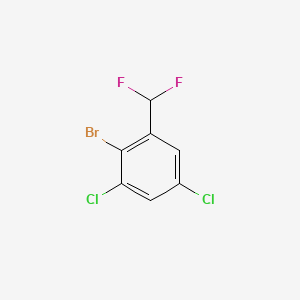
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (bromine and chlorine) and other functional groups (difluoromethyl and methylsulfanyl) attached to a benzene ring. Such compounds are often used in various chemical and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene typically involves multiple steps, including halogenation, methylation, and fluorination reactions. A common synthetic route might involve:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring using reagents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Methylation: Introduction of the methylsulfanyl group using methylthiol (CH3SH) or similar reagents.
Fluorination: Introduction of the difluoromethyl group using difluoromethylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with controlled temperatures and pressures. Catalysts may be used to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone, and the compound can be reduced under specific conditions.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules or pharmaceuticals.
Medicine: May be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms and other functional groups can influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Chloro-5-bromo-1-(methylsulfanyl)benzene: Similar structure but without the difluoromethyl group.
4-Bromo-2-chloro-1-(difluoromethyl)benzene: Similar structure but with different positioning of the functional groups.
Eigenschaften
Molekularformel |
C8H6BrClF2S |
|---|---|
Molekulargewicht |
287.55 g/mol |
IUPAC-Name |
5-bromo-2-chloro-1-(difluoromethyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H6BrClF2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,8H,1H3 |
InChI-Schlüssel |
NUVSYDNVFZTVDE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1Cl)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
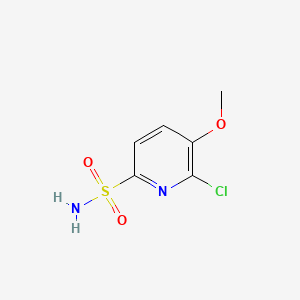
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
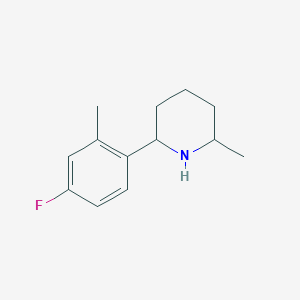
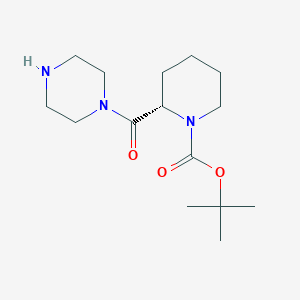
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
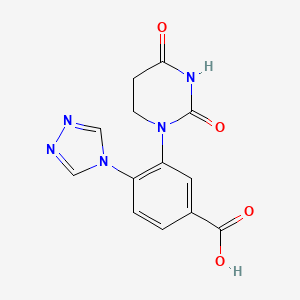
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
